5-(Difluoromethyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(ジフルオロメチル)オキサゾールは、酸素原子と窒素原子を含む5員環を持つ複素環式化合物です。オキサゾール環の5位にジフルオロメチル基が存在することで、この化合物に独特の化学的性質が与えられ、様々な科学研究分野や産業用途において大きな関心を集めています。

2. 製法

合成経路と反応条件: 5-(ジフルオロメチル)オキサゾールの合成は、通常、ニトリルオキシドとアルキンの環状付加反応によって行われます。 一般的な方法としては、末端アルキンとn-ブチルリチウム(n-BuLi)を反応させた後、アルデヒド、分子状ヨウ素、ヒドロキシルアミンを反応させる方法があります 。 別の方法では、ジフルオロメチル化試薬を使用して、オキサゾール環にジフルオロメチル基を導入します .

工業生産方法: 5-(ジフルオロメチル)オキサゾールの工業生産では、銅(I)やルテニウム(II)などの金属触媒を用いる反応が一般的に用いられます。 最近の進歩では、コスト、毒性、廃棄物発生量を削減するために、金属を含まない合成経路の開発に重点が置かれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)oxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the oxazole ring .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. recent advancements have focused on developing metal-free synthetic routes to reduce costs, toxicity, and waste generation .

化学反応の分析

反応の種類: 5-(ジフルオロメチル)オキサゾールは、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されてオキサゾール-5-カルボン酸になります。

還元: 還元反応により、オキサゾール-5-メタノール誘導体が生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤としては、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。

置換: ハロゲン化反応では、臭素(Br2)や塩素(Cl2)などの試薬が用いられることが多い一方、アルキル化では、アルキルハライドが使用されます.

主な生成物:

酸化: オキサゾール-5-カルボン酸。

還元: オキサゾール-5-メタノール誘導体。

4. 科学研究における用途

5-(ジフルオロメチル)オキサゾールは、科学研究において幅広い用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、安定な複合体を形成する能力があるため、酵素相互作用やタンパク質結合の研究に使用されます。

科学的研究の応用

5-(Difluoromethyl)oxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

作用機序

5-(ジフルオロメチル)オキサゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。ジフルオロメチル基は、化合物が水素結合を形成する能力を高め、生物学的標的への結合親和性を高めます。 この相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらします .

類似化合物:

イソキサゾール: 酸素原子と窒素原子を1つずつ持つ別の5員環複素環式化合物。

チアゾール: 5員環に硫黄が酸素の代わりに含まれています。

オキサジアゾール: 5員環に窒素原子を2つ含んでいます。

独自性: 5-(ジフルオロメチル)オキサゾールは、ジフルオロメチル基の存在により、親油性の向上や水素結合能力の強化など、独特の化学的性質を有していることが特徴です。 これらの性質は、特に医薬品化学や創薬において価値があります .

類似化合物との比較

Isoxazole: Another five-membered heterocyclic compound with one oxygen and one nitrogen atom.

Thiazole: Contains sulfur instead of oxygen in the five-membered ring.

Oxadiazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness: 5-(Difluoromethyl)oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced hydrogen bonding capabilities. These properties make it particularly valuable in medicinal chemistry and drug design .

特性

分子式 |

C4H3F2NO |

|---|---|

分子量 |

119.07 g/mol |

IUPAC名 |

5-(difluoromethyl)-1,3-oxazole |

InChI |

InChI=1S/C4H3F2NO/c5-4(6)3-1-7-2-8-3/h1-2,4H |

InChIキー |

RUNSGKIFDXXMGM-UHFFFAOYSA-N |

正規SMILES |

C1=C(OC=N1)C(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)

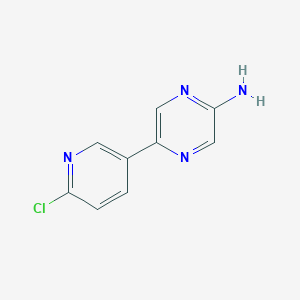

![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)